![molecular formula C24H28N2O5.HCl B193159 Benazepril hydrochloride CAS No. 86541-74-4](/img/structure/B193159.png)
Benazepril hydrochloride
概要
説明
Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . Benazepril works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
Benazepril hydrochloride can be synthesized via an Ugi three-component reaction in trifluoroethanol . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .
Molecular Structure Analysis
The molecular formula of Benazepril hydrochloride is C24H28N2O5·HCl .
Chemical Reactions Analysis
The synthesis of Benazepril hydrochloride involves a multicomponent reaction (MCR) where at least three starting materials react to each other to form compounds with a diverse skeleton in one pot . The Ugi reaction is one of the most applied multicomponent reactions due to easy access to different scaffolds in shorter reaction times .
Physical And Chemical Properties Analysis
The molecular weight of Benazepril hydrochloride is 460.95 . The melting point is 148-149°C . The density is 1.26±0.1 g/cm3 (Predicted) .
科学的研究の応用
Synthesis Methods and Advantages
Benazepril hydrochloride, an antihypertensive drug, is synthesized through various methods, focusing on intermediates like (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester and R-2-hydroxy-4-butylphenyacetate. The synthesis methods have their specific advantages and disadvantages, contributing to the refinement and quality of the drug (Ji Peng-wei, 2010).
Pharmacological Profile
Benazepril hydrochloride's pharmacological profile is well-defined. It’s a prodrug, rapidly absorbed and converted to the active ACE inhibitor, benazeprilat. The drug's physical characteristics, including solubility, optical activity, and spectroscopy, have been thoroughly analyzed. Various methods, like potentiometric and chromatographic methods, are employed for its analysis (F. Belal, H. Abdine, A. A. Al-badr, 2005).
Molecular Interactions and Stability
Niosomal Formulation for Oral Delivery
Recent advancements include the formulation of benazepril hydrochloride in niosomal form to enhance its oral absorption. This approach leverages non-ionic surfactants and other agents for the effective encapsulation of the drug, ensuring sustained release and improved stability, offering a promising direction for benazepril hydrochloride's pharmacological applications (A. Radhi, 2018).
作用機序
Biochemical Pathways
The inhibition of ACE leads to decreased plasma angiotensin II, which inhibits the angiotensin II-mediated vasoconstriction and aldosterone-secretion pathways . This results in vasodilation, increased excretion of sodium and water, and a reduction in plasma volume, which collectively decrease blood pressure .
Pharmacokinetics
Benazepril hydrochloride is rapidly absorbed, with a bioavailability of 37% . It is extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis . The elimination of benazeprilat from plasma is biphasic, with mean initial and terminal half-lives of 3.0 and 17.3 hours, respectively . Benazepril is 96.7% protein-bound, while benazeprilat is 95.3% protein-bound . The drug is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat .
Result of Action
The primary result of benazepril hydrochloride’s action is the reduction of blood pressure . By inhibiting the formation of angiotensin II, benazepril hydrochloride helps relax blood vessels, allowing blood to flow more easily, which lowers blood pressure and increases the supply of blood and oxygen to the heart .
Action Environment
The action of benazepril hydrochloride can be influenced by various environmental factors. For instance, in patients with renal impairment, peak benazeprilat levels and initial half-life increase, and time to steady state may be delayed . Therefore, the dosage of benazepril hydrochloride may need to be adjusted in such patients .
Safety and Hazards
将来の方向性
Benazepril is used to treat hypertension, congestive heart failure, and chronic renal failure . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It continues to be a subject of research and its use may expand in the future .
特性
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-FKLPMGAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045922 | |
Record name | Benazepril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>69.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648469 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Benazepril hydrochloride | |
CAS RN |
86541-74-4, 866541-74-4 | |
Record name | Benazepril hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86541-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benazepril hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086541744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benazepril hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENAZEPRIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1SN99T69T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。